O-Methyldauricine
CAS No.: 2202-17-7
Cat. No.: VC21348806
Molecular Formula: C39H46N2O6
Molecular Weight: 638.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2202-17-7 |
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Molecular Formula | C39H46N2O6 |
Molecular Weight | 638.8 g/mol |
IUPAC Name | (1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1 |
Standard InChI Key | UHYCXSGUNAWVBW-CZNDPXEESA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Chemical Structure and Properties
Molecular Structure
O-methyldauricine has the molecular formula C₃₉H₄₆N₂O₆, featuring a complex structure with two tetrahydroisoquinoline moieties linked by a diphenyl ether bridge . The IUPAC name for this compound is (1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline . This structure includes multiple methoxy groups and chiral centers, contributing to its specific biochemical interactions.
The compound's structural representation can be described through various chemical notations:
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SMILES: CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC
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InChI: InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1
Physical and Chemical Properties
The physical and chemical properties of O-methyldauricine influence its pharmacokinetic behavior and interactions with biological systems. The compound's predicted collision cross-section (CCS) data for various adduct forms are presented in the following table:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 639.34288 | 267.9 |
[M+Na]⁺ | 661.32482 | 284.8 |
[M+NH₄]⁺ | 656.36942 | 273.5 |
[M+K]⁺ | 677.29876 | 273.8 |
[M-H]⁻ | 637.32832 | 276.6 |
[M+Na-2H]⁻ | 659.31027 | 273.5 |
[M]⁺ | 638.33505 | 273.1 |
[M]⁻ | 638.33615 | 273.1 |
These collision cross-section values provide important information for mass spectrometric analysis and identification of the compound in complex biological matrices .
Stereochemistry
O-methyldauricine contains two stereogenic centers, both with R configuration as indicated in its IUPAC name. This stereochemistry is critical for its biological activity, particularly its receptor binding properties. The specific spatial arrangement of functional groups determines how the molecule interacts with target receptors and proteins in biological systems.
Biological Activity
Receptor Binding Properties
One of the most significant biological activities of O-methyldauricine is its interaction with serotonin receptors, specifically the 5-HT₁ₐ receptor subtype. Research has demonstrated that O-methyldauricine binds competitively to 5-HT₁ₐ receptors, albeit at relatively high concentrations, with a Ki value of 4.5 μM when [³H]8-OH-DPAT is used as the radioligand .
The 5-HT₁ₐ receptor is a key therapeutic target for treating central nervous system disorders, including anxiety, depression, and schizophrenia. This receptor also shows potential relevance for Alzheimer's disease treatment . The binding of O-methyldauricine to this receptor suggests that it may function as either an agonist or antagonist, potentially conferring anxiolytic and antidepressant effects.
Pharmacological Effects
Based on its 5-HT₁ₐ receptor binding properties, O-methyldauricine may exert several pharmacological effects:
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Anxiolytic activity: Through its interaction with 5-HT₁ₐ receptors, the compound may reduce anxiety symptoms, similar to established 5-HT₁ₐ-targeting drugs like buspirone .
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Antidepressant potential: The 5-HT₁ₐ receptor is implicated in depression pathophysiology, suggesting that O-methyldauricine could have antidepressant properties .
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Potential cognitive effects: Given the involvement of 5-HT₁ₐ receptors in cognition, O-methyldauricine might influence cognitive processes, although more research is needed to establish these effects.
Research Findings and Applications
Current Research Status
O-methyldauricine was identified through bioassay-guided fractionation of the methanol extract from Popowia odoardi Diels bark using a 96-well filtration-based 5-HT₁ₐ receptor-radioligand binding assay . This research represents an important step in understanding the compound's biological activities and potential therapeutic applications.
Current research on O-methyldauricine remains relatively limited, with most studies focusing on its isolation, structural characterization, and preliminary receptor binding properties. Additional investigations are needed to fully elucidate its pharmacological profile, including:
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Detailed structure-activity relationship studies
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In vivo evaluations of anxiolytic and antidepressant effects
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Safety and toxicity assessments
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Potential synergistic effects with other compounds
Analytical Methods
Several analytical methods can be employed for the detection, identification, and quantification of O-methyldauricine in various matrices:
Mass Spectrometry
Mass spectrometry is a powerful technique for identifying O-methyldauricine, with the compound showing characteristic mass-to-charge ratios (m/z) for different adducts, as detailed in the physical properties section . The predicted collision cross-section data further enhances the specificity of mass spectrometric identification.
Chromatographic Techniques
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), can be used for the separation and quantification of O-methyldauricine from complex matrices, including plant extracts and biological samples.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of O-methyldauricine. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide valuable information about the compound's structure and purity.
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